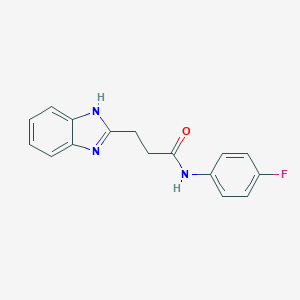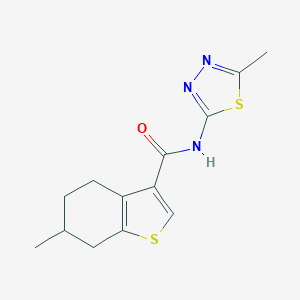![molecular formula C15H10BrN3 B385690 2-(4-bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole CAS No. 791786-61-3](/img/structure/B385690.png)
2-(4-bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The research includes the synthesis of complex heterocyclic compounds, involving 2-(4-bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole and its analogs, which serve as a basis for studying structure-activity relationships and developing new chemical entities with potential biological activities. For instance, Funt et al. (2017) explored the synthesis of pyrrolotriazoloisoquinoline frameworks via intramolecular Cu-mediated or free radical arylation of triazoles, leading to novel fluorescent fused polyheterocycles containing pyrrole and 1,2,4-triazole moieties, showcasing the compound's utility in generating novel heterocyclic skeletons with potential for further biological applications (Funt, Tomashenko, Mosiagin, Novikov, & Khlebnikov, 2017).
Antimicrobial and Antifungal Activities
Several studies have synthesized derivatives of 2-(4-bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole to evaluate their antimicrobial and antifungal activities. For example, Bektaş et al. (2007) developed novel 1,2,4-triazole derivatives and assessed their antimicrobial activities, finding some compounds possessing good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Another study by Badr and Barwa (2011) synthesized new series of fused 1,2,4-triazoles and investigated their antibacterial activity, with several compounds showing significant activity against Staphylococcus aureus (Badr & Barwa, 2011).
Biological and Pharmacological Studies
Research efforts have also extended to exploring the potential pharmacological activities of these compounds. The synthesis of 1,2,4-triazole derivatives and their evaluation for anti-inflammatory, analgesic, antioxidant, and antimicrobial activities have been conducted, revealing that some synthesized compounds exhibited significant pharmacological activities, suggesting their potential as leads for developing new therapeutic agents (Chidananda, Poojary, Sumangala, Kumari, Shetty, & Arulmoli, 2012).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can interact with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
Similar compounds have been shown to exert their effects through specific interactions with different target receptors . The ability of these compounds to accept and donate hydrogen bonds allows them to form specific interactions with various targets .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may have a wide range of molecular and cellular effects .
Propriétés
IUPAC Name |
2-(4-bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3/c16-12-7-5-10(6-8-12)14-17-15-13-4-2-1-3-11(13)9-19(15)18-14/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZNNDAVDJJFFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC(=NN31)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-imino-1-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B385609.png)
![2-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-(2,6-dimethyl-4-morpholinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B385610.png)
![5-[(2-Chlorobenzyl)amino]-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B385611.png)
![5-[(4-Chlorobenzyl)amino]-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B385612.png)
![6-Imino-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B385613.png)
![Ethyl 2-[(7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B385615.png)
![N,N-diethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B385616.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B385619.png)
![N,N-diethyl-3-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B385620.png)
![N-[5-[(3,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide](/img/structure/B385621.png)
![5-[(1-Phenylethyl)amino]-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B385623.png)


![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B385627.png)